Methyl Ricinoleate
Description
Significance in Oleochemistry and Bio-based Chemical Feedstocks
Methyl ricinoleate (B1264116) is a prominent bio-based chemical raw material, primarily obtained through the transesterification of castor oil with methanol (B129727). scispace.com Castor oil itself is a renewable resource extracted from the seeds of the Ricinus communis plant and is notable for its high content of ricinoleic acid (89-92%), a hydroxylated fatty acid. jst.go.jp This high percentage of a functionalized fatty acid makes castor oil, and by extension methyl ricinoleate, a valuable feedstock for the chemical industry, offering a sustainable alternative to petroleum-based sources. google.comgoogle.com
The production of this compound is a cornerstone of the oleochemical industry, which transforms natural fats and oils into a variety of chemical products. tjcy.com Oleochemicals like this compound are integral to manufacturing numerous industrial and consumer goods, including lubricants, plasticizers, and surfactants. magnusgroup.orgambujasolvex.com The stability and storability of this compound make it a preferred starting material for many ricinoleic acid-based industrial products. google.comgoogle.com
Research has focused on optimizing the production of this compound. For instance, studies have explored the use of different catalysts, such as potassium hydroxide (B78521), to improve the efficiency of the transesterification process. scispace.com The yield and purity of this compound are critical factors, with processes like liquid-liquid extraction being developed to enrich its concentration from castor oil methyl esters. indiascienceandtechnology.gov.in
Role as a Renewable Platform Chemical for Value-Added Derivatives
The unique molecular structure of this compound, with its hydroxyl and unsaturated functionalities, allows for a multitude of chemical transformations, positioning it as a key renewable platform chemical. chemistryviews.org This versatility enables the synthesis of a diverse range of value-added derivatives with applications spanning fine chemicals, polymers, and biofuels. chemistryviews.orgifpenergiesnouvelles.fr
One of the significant applications of this compound is in the production of polyamide 11 (PA11), a high-performance bioplastic. scispace.com The process involves the pyrolysis of this compound to produce methyl undecylenate, which is then converted to 11-aminoundecanoic acid, the monomer for PA11. magnusgroup.orgmdpi.com Heptanal (B48729) is a valuable co-product of this pyrolysis process, used in the fragrance and flavor industry. magnusgroup.orgmdpi.com
Furthermore, this compound serves as a precursor for the synthesis of various other valuable chemicals. Through processes like hydrogenation, it can be converted to methyl 12-hydroxystearate, a compound used in cosmetics, lubricants, and as a thickener. sciopen.comresearchgate.net The double bond in this compound can be targeted through epoxidation to produce epoxy this compound, a precursor for various functionalized derivatives. rsc.org
Metathesis reactions of this compound have also been explored to produce a variety of dihydropyrans and other bifunctional molecules that can serve as monomer precursors. ifpenergiesnouvelles.fr The ability to selectively modify the hydroxyl group and the double bond opens up pathways to a wide array of functional molecules, underscoring the importance of this compound as a versatile and sustainable chemical building block. chemistryviews.org
Research on this compound Production and Transformation
| Process | Reactants | Catalyst/Method | Key Products | Yield/Conversion | Source |
| Transesterification | Castor Oil, Methanol | Potassium Hydroxide | This compound | 96.7% yield, 84.1% MR content | scispace.com |
| Pyrolysis | This compound | - | Methyl Undecylenate, Heptanal | - | magnusgroup.orgmdpi.com |
| Hydrogenation | This compound, H2 | Cu/Ni bimetallic catalyst | Methyl 12-hydroxystearate | 97% yield | sciopen.com |
| Epoxidation | This compound | - | Epoxy this compound | - | rsc.org |
| Ring-Closing Metathesis | This compound Derivatives | Ruthenium catalyst | Dihydropyrans, Polymer Precursors | - | chemistryviews.orgifpenergiesnouvelles.fr |
| Liquid-Liquid Extraction | Castor Oil Methyl Esters | Aqueous Polar Solvent | Enriched this compound | 95-99% purity | indiascienceandtechnology.gov.in |
Structure
2D Structure
Properties
IUPAC Name |
methyl (Z,12R)-12-hydroxyoctadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h10,13,18,20H,3-9,11-12,14-17H2,1-2H3/b13-10-/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGDWZQXVZSXAO-ADYSOMBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2029169 | |
| Record name | Methyl ricinoleate | |
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Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [HSDB] | |
| Record name | 9-Octadecenoic acid, 12-hydroxy-, methyl ester, (9Z,12R)- | |
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| Record name | Ricinoleic acid, methyl ester | |
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Boiling Point |
BP: 245 °C at 10 mm Hg | |
| Record name | Ricinoleic acid, methyl ester | |
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Solubility |
Soluble in alcohol, ether | |
| Record name | Ricinoleic acid, methyl ester | |
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Density |
0.9236 at 22 °C/4 °C | |
| Record name | Ricinoleic acid, methyl ester | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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Color/Form |
Colorless liquid | |
CAS No. |
141-24-2 | |
| Record name | Methyl ricinoleate | |
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| Record name | Ricinoleic acid, methyl ester | |
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| Record name | Methyl ricinoleate | |
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| Record name | 9-Octadecenoic acid, 12-hydroxy-, methyl ester, (9Z,12R)- | |
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| Record name | Methyl ricinoleate | |
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| Record name | Methyl ricinoleate | |
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| Record name | METHYL RICINOLEATE | |
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| Record name | Ricinoleic acid, methyl ester | |
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Melting Point |
Freezing point: -4.5 °C | |
| Record name | Ricinoleic acid, methyl ester | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5636 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Methodologies for Methyl Ricinoleate Production
Transesterification Processes from Castor Oil
Transesterification is the most common and reliable method for producing methyl ricinoleate (B1264116) from castor oil. scispace.comambujasolvex.com This chemical reaction involves the transformation of triglycerides in castor oil with an alcohol, typically methanol (B129727), to yield fatty acid methyl esters (in this case, methyl ricinoleate) and glycerol (B35011) as a byproduct. scispace.comambujasolvex.comniscpr.res.in
Catalytic Systems and Optimization: Heterogeneous and Homogeneous Catalysis
The efficiency of the transesterification process is heavily reliant on the choice of catalyst. Both homogeneous and heterogeneous catalysts are employed, each with distinct advantages and disadvantages. jst.go.jp Homogeneous catalysts dissolve in the reaction medium, leading to faster reaction rates, while heterogeneous catalysts exist in a different phase, simplifying their separation from the product mixture. jst.go.jpump.edu.my
Homogeneous alkaline catalysts, such as potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH), are widely used for the transesterification of castor oil. ambujasolvex.com These catalysts are effective at temperatures below 100°C and can complete the reaction within 1 to 3 hours. jst.go.jp Sodium methoxide (B1231860) is another alkaline catalyst used in this process. jst.go.jp
Studies have shown that using NaOH as a catalyst can result in a this compound purity of 96.26% and a yield of 95.38%. jst.go.jp In comparison, sodium methoxide has been reported to produce a yield of 86.10%. jst.go.jp The use of a homogeneous base catalyst, however, presents a challenge as it cannot be easily recovered and reused, leading to waste generation. jst.go.jp
Research has focused on optimizing the reaction conditions for alkaline-catalyzed pathways. For instance, with NaOH, optimal conditions have been identified as using 20% methanol and 1.5% NaOH at a temperature of 30°C for 90 minutes. jst.go.jp Another study determined that for a KOH-catalyzed reaction, the optimal conditions were a methanol-to-oil molar ratio of 12:1, a catalyst concentration of 1.5% w/w, a reaction temperature of 65°C, and a reaction time of 60 minutes, achieving a yield of 82-96%. researchgate.net
Interactive Data Table: Alkaline Catalysts for this compound Production
| Catalyst | Methanol to Oil Ratio | Catalyst Conc. (% w/w) | Temperature (°C) | Time (min) | Yield (%) | Purity (%) |
| NaOH | 20% (v/v) | 1.5 | 30 | 90 | 95.38 | 96.26 |
| KOH | 12:1 (molar) | 1.5 | 65 | 60 | 82-96 | - |
| Sodium Methoxide | - | - | <100 | 60-180 | 86.10 | - |
| KOH | 6:1 (molar) | 0.9 | 60 | 360 | 84.1 | - |
| Sodium Methoxide | 18:1 (molar) | 3.0 | 35 | 240 | 86.4 | - |
To overcome the drawbacks of homogeneous catalysts, research has explored the use of solid acid and base catalysts. These heterogeneous catalysts are more environmentally friendly as they can be easily separated from the reaction mixture and reused. ump.edu.my
Examples of solid acid catalysts include para-toluene sulfonic acid (PTSA) and Amberlyst 15. ustm.ac.ingoogle.com A study using 10 mol% PTSA as a recyclable organocatalyst reported an 89.63% yield of this compound. ustm.ac.in In another instance, Amberlyst 15 was used in a two-step process to produce methoxylated this compound. google.com
Layered double hydroxides (LDHs) have been investigated as solid base catalysts. For instance, oxides derived from CaAl-LDH were used for the transesterification of epoxidized castor oil with methanol, achieving a 91% yield of epoxy this compound. google.com Magnesium oxide has also been used as a solid base catalyst. ump.edu.my
A novel solid double metal composition has been developed for the transesterification of vegetable oils, and KHSO₄ dispersed on silica (B1680970) gel has shown to yield over 95% of the product. researchgate.net
Alkaline-Catalyzed Pathways
Enzymatic Synthesis Approaches
Enzymatic transesterification using lipases presents a green alternative to chemical catalysis. jst.go.jpkaist.ac.kr This method avoids the high temperatures and pressures associated with some chemical processes. Several commercial lipases have been screened for the methanolysis of castor oil, with immobilized Candida antarctica lipase (B570770) (Novozym 435) showing the highest activity. kaist.ac.krkoreascience.krjmb.or.kr
A significant challenge in enzymatic synthesis is the deactivation of the lipase by methanol. koreascience.krjmb.or.kr To mitigate this, a stepwise addition of methanol has been employed. kaist.ac.krkoreascience.kr Despite this, complete conversion of the oil to its methyl esters may not be achieved. jmb.or.krkoreascience.kr
Optimization of enzymatic synthesis has been a key area of research. One study found that with Novozym 435, a maximum yield of 97% this compound was achieved at a 6:1 molar ratio of methanol to oil, with 2 wt% of the enzyme, at 50°C over 24 hours. jmb.or.krkoreascience.kr Another study focusing on the hydrolysis of this compound using Candida antarctica Lipase B found optimal conditions to be a reaction time of 6 hours, a temperature of 60°C, a buffer to this compound ratio of 2:1 (v/w), and a 4% enzyme concentration, resulting in a 98.5% conversion. researchgate.net
Process Parameter Optimization: Reaction Conditions and Yield Enhancement
Optimizing process parameters is crucial for maximizing the yield and purity of this compound. Key parameters that influence the transesterification reaction include the methanol-to-oil molar ratio, catalyst concentration, reaction temperature, and reaction time. ambujasolvex.comresearchgate.net
Methanol-to-Oil Molar Ratio: A higher molar ratio of methanol to oil generally favors higher conversion rates, but an excessive amount can complicate the separation of products. ambujasolvex.com Studies have investigated ratios ranging from 6:1 to 18:1. ambujasolvex.comgychbjb.com
Catalyst Concentration: For homogeneous alkaline catalysts, concentrations between 0.5% and 1.5% (wt% of oil) often yield the best results. ambujasolvex.com Higher concentrations can lead to soap formation, especially in the presence of water. ambujasolvex.com
Reaction Temperature: While typical transesterification reactions occur at 60-65°C, castor oil can react efficiently at lower temperatures (30-40°C) due to the hydroxyl group in ricinoleic acid, which improves alcohol miscibility. ambujasolvex.com However, some optimized processes have utilized temperatures as high as 65°C. researchgate.net
Reaction Time: Optimal reaction times typically range from 30 to 120 minutes. ambujasolvex.com Prolonged reaction times can lead to a reversal of the reaction or saponification. ambujasolvex.com
Interactive Data Table: Optimization of Process Parameters for this compound Production
| Catalyst Type | Catalyst | Methanol/Oil Molar Ratio | Catalyst Conc. | Temperature (°C) | Time | Yield (%) |
| Alkaline | KOH | 12:1 | 1.5% w/w | 65 | 60 min | 82-96 |
| Alkaline | NaOH | - | 1.5% | 30 | 90 min | 95.38 |
| Alkaline | Sodium Methoxide | 18:1 | 3.00% | 35 | 4 h | 86.4 |
| Enzymatic | Novozym 435 | 6:1 | 2 wt% | 50 | 24 h | 97 |
| Solid Acid | PTSA | - | 10 mol% | 65 | 2 h | 89.63 |
Chemical Reactivity and Advanced Derivatization of Methyl Ricinoleate
Olefinic Moiety Transformations
The double bond in methyl ricinoleate (B1264116) is a key site for chemical modifications, enabling the synthesis of a variety of functionalized molecules.
Selective hydrogenation of the double bond in methyl ricinoleate without affecting the hydroxyl or ester functionalities is a critical process for producing saturated derivatives with applications in lubricants and cosmetics.
The primary product of the selective hydrogenation of this compound is methyl 12-hydroxystearate. This saturated fatty acid ester is a valuable intermediate for the production of greases, lubricants, and other oleochemicals. iastate.edu The process involves the addition of hydrogen across the C9-C10 double bond of this compound.
The production of methyl 12-hydroxystearate is typically achieved through either the transesterification of castor oil followed by hydrogenation or hydrogenation of castor oil followed by transesterification. researchgate.net Research has focused on developing efficient and selective catalytic systems to maximize the yield of methyl 12-hydroxystearate while minimizing side reactions. researchgate.net
To enhance the efficiency and selectivity of this compound hydrogenation, researchers have explored the use of bimetallic catalysts. These catalysts often exhibit superior performance compared to their monometallic counterparts due to synergistic effects between the two metals. cambridge.org
One notable example is the use of a diatomite-supported copper-nickel (Cu-Ni) bimetallic catalyst. researchgate.netsciopen.com These catalysts, prepared by co-impregnation, have shown high activity and selectivity for the hydrogenation of this compound to methyl 12-hydroxystearate. researchgate.netsciopen.com Characterization techniques such as X-ray diffraction (XRD), transmission electron microscopy (TEM), and X-ray photoelectron spectroscopy (XPS) have confirmed the formation of highly dispersed Cu-Ni alloys on the support material. researchgate.netsciopen.com
Studies have shown that by adjusting the molar ratio of Ni to Cu and optimizing reaction conditions, a high yield of methyl 12-hydroxystearate can be achieved. For instance, using a Ni7Cu1/diatomite catalyst, a 97% yield of methyl 12-hydroxystearate with a near-complete conversion of this compound was obtained under 2 MPa of H2 pressure at 130°C in 4 hours. researchgate.netsciopen.comresearchgate.net This bimetallic catalyst also demonstrated good stability and reusability over multiple cycles. researchgate.netsciopen.com
Another bimetallic system, copper-ruthenium (Cu-Ru) supported on montmorillonite, has also been investigated. cambridge.orgresearchgate.net The strong interaction and synergistic effects between Cu and Ru enhance the catalyst's activity and hydrogen adsorption capacity. cambridge.org
Table 1: Performance of Bimetallic Catalysts in this compound Hydrogenation
| Catalyst | Support | Yield of Methyl 12-Hydroxystearate (%) | Conversion of this compound (%) | Reaction Conditions | Reference |
|---|---|---|---|---|---|
| Ni7Cu1 | Diatomite | 97 | ~100 | 2 MPa H₂, 130°C, 4h | researchgate.netsciopen.comresearchgate.net |
| 5% Cu - 1% Ru | Montmorillonite | Comparable to Pt catalysts | High | Not specified | cambridge.orgresearchgate.net |
Epoxidation of the double bond in this compound yields methyl (Z)-9,10-epoxy-12-hydroxyoctadecanoate, a valuable intermediate for the synthesis of polymers, lubricants, and other fine chemicals. dss.go.thcsmcri.res.in
The presence of a chiral center at the C12 hydroxyl group in this compound allows for the potential for diastereoselective epoxidation of the C9-C10 double bond. Various methods have been explored to control the stereochemistry of the resulting epoxide.
Epoxidation with m-chloroperoxybenzoic acid (mCPBA) results in a nearly equal mixture of the two possible diastereomeric epoxides. researchgate.netarkat-usa.org However, the use of transition metal catalysts can significantly influence the diastereoselectivity. researchgate.netarkat-usa.org For example, using tert-butyl hydroperoxide in the presence of vanadyl acetylacetonate (B107027) or titanium(IV) isopropoxide selectively yields one of the diastereomers. researchgate.netarkat-usa.org The addition of chiral ligands, such as D-(-)-diisopropyl tartrate, to the titanium(IV) isopropoxide system can further enhance the diastereoselectivity. researchgate.netarkat-usa.org
The diastereoselectivity of the epoxidation of chiral allylic alcohols is influenced by the competition between intermolecular and intramolecular hydrogen bonding. acs.org In nonpolar solvents, intramolecular hydrogen bonding between the hydroxyl group and the oxidant can lead to higher diastereoselectivity. acs.org
A variety of catalytic systems have been developed for the epoxidation of this compound. One "green" system utilizes hydrogen peroxide as the oxidant, alumina (B75360) as the catalyst, and ethyl acetate (B1210297) as the solvent. researchgate.net This system is free of heavy metals and toxic solvents and has shown high efficiency, with up to 99% conversion and 100% selectivity to the epoxide under optimized conditions. researchgate.net
Other catalytic systems include the use of ethylmethyldioxirane (B1249362) (EMDO) and t-butyl hydroperoxide coupled with a titanium catalyst. dss.go.th While EMDO can produce the epoxy alcohol in high yields, the diastereomeric excess is often low. dss.go.th Heterogeneous catalysts, such as alumina doped with Lewis acidic metals, have also been employed for the epoxidation of unsaturated fatty acid methyl esters, including this compound, using aqueous hydrogen peroxide. researchgate.net These catalysts are often water-tolerant, recyclable, and show good activity and selectivity. researchgate.net
Table 2: Diastereoselective Epoxidation of this compound
| Reagent/Catalyst System | Result | Reference |
|---|---|---|
| m-Chloroperoxybenzoic acid (mCPBA) | Equal amounts of diastereomeric epoxides | researchgate.netarkat-usa.org |
| tert-Butyl hydroperoxide / Vanadyl acetylacetonate | Selective formation of one epoxide diastereomer | researchgate.netarkat-usa.org |
| tert-Butyl hydroperoxide / Titanium(IV) isopropoxide | Selective formation of one epoxide diastereomer | researchgate.netarkat-usa.org |
| tert-Butyl hydroperoxide / Titanium(IV) isopropoxide / D-(-)-Diisopropyl tartrate | Improved diastereoselectivity | researchgate.netarkat-usa.org |
| Ethylmethyldioxirane (EMDO) | High yield of epoxy alcohol, poor enantiomeric excess | dss.go.th |
| H₂O₂ / Alumina / Ethyl acetate | 99% conversion, 100% selectivity to epoxide | researchgate.net |
Epoxidation Reactions
Ring-Opening Reactions of Epoxidized this compound
The epoxide ring of epoxidized this compound (EMR) is susceptible to nucleophilic attack, leading to a variety of functionalized derivatives. This reactivity is central to the synthesis of valuable oleochemicals. The ring-opening can be catalyzed by both acids and bases, with the reaction conditions influencing the product distribution and yield.
Under acidic conditions, such as in the presence of Amberlyst 15, a solid acid catalyst, the ring-opening of EMR with methanol (B129727) has been demonstrated. google.comrsc.org The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring. rsc.org For instance, the reaction of EMR with methanol at 60°C using Amberlyst 15 as a catalyst resulted in a 76% conversion of the oxirane ring. rsc.org This is significantly higher than the 34% conversion observed for epoxidized castor oil (ECO) under identical conditions, suggesting that the glyceryl moiety in ECO may hinder the ring-opening reaction. rsc.org The use of heterogeneous catalysts like Amberlyst 15 is advantageous as they can be easily separated and recycled. google.com
The ring-opening of EMR is not limited to methanol. A variety of other nucleophiles can be employed, including other alcohols (ethanol, n-propanol, isopropanol), water, and acetic anhydride (B1165640), to yield a range of functionalized products. google.com For example, the preparation of isopropoxylated this compound has been achieved through the ring-opening of ECO with isopropanol, followed by transesterification. google.com
Base-catalyzed ring-opening reactions are also possible. While detailed studies focusing solely on base-catalyzed ring-opening of EMR are less common, the principles of base-catalyzed hydrolysis of the corresponding ester, this compound, suggest that similar mechanisms could apply to the epoxide ring. jst.go.jp The synthesis of methoxylated this compound has been achieved through a two-step process involving either ring-opening followed by transesterification or vice-versa, utilizing both acid (Amberlyst 15) and base (oxides derived from CaAl-layered double hydroxide) catalysts. google.com
The reaction conditions, including temperature, catalyst type, and the nature of the nucleophile, play a crucial role in the efficiency of the ring-opening reaction. For example, the ring-opening of EMR with methanol using Amberlyst 15 at 105°C for 4 hours resulted in a 76% conversion of EMR. google.com In another instance, at 60°C for 4 hours with a 10 wt.% catalyst loading, a 76% conversion was also reported. rsc.org
Table 1: Ring-Opening Reactions of Epoxidized this compound (EMR)
| Catalyst | Nucleophile | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| Amberlyst 15 | Methanol | 105 | 4 | 76 |
| Amberlyst 15 | Methanol | 60 | 4 | 76 |
It is important to note that the stability of the resulting products can be influenced by the reaction conditions. For example, the ketoepoxide derivative of this compound is known to be acid-labile and can rearrange to form a furan (B31954) derivative. dss.go.th This highlights the need for careful control over the reaction parameters to achieve the desired product selectively.
Olefin Metathesis Chemistry
Olefin metathesis has emerged as a powerful tool for the transformation of this compound into a diverse array of valuable molecules. This catalytic reaction allows for the cleavage and reformation of carbon-carbon double bonds, enabling the synthesis of various long-chain and cyclic compounds.
Cross-Metathesis with Alpha-Olefins and Unsaturated Esters
Cross-metathesis (CM) of this compound with various partners, particularly alpha-olefins and unsaturated esters, provides a direct route to novel difunctional molecules. This strategy allows for the modification of the alkyl chain of this compound, leading to products with tailored chain lengths and functionalities. The reaction involves the interchange of alkylidene groups between the internal double bond of this compound and the terminal double bond of the cross-metathesis partner.
For instance, the cross-metathesis of this compound with a generic alpha-olefin, catalyzed by a ruthenium-based catalyst, would ideally yield two new olefinic products. One product would retain the ester and hydroxyl functionalities of this compound but with a modified chain length, while the other would be a new terminal olefin derived from the original alpha-olefin. The efficiency and selectivity of the reaction are highly dependent on the choice of catalyst, the nature of the alpha-olefin or unsaturated ester, and the reaction conditions.
While specific data tables for the cross-metathesis of this compound were not available in the provided search results, the general principles of olefin metathesis suggest that this approach holds significant potential for generating a library of novel derivatives. The resulting products, with their unique combinations of ester, hydroxyl, and olefinic functionalities, could serve as valuable intermediates in the synthesis of polymers, surfactants, and other specialty chemicals.
Ring-Closing Metathesis for Macrocyclic and Heterocyclic Structures
Ring-closing metathesis (RCM) is a powerful synthetic strategy that has been applied to derivatives of this compound to construct macrocyclic and heterocyclic structures. This intramolecular reaction involves the formation of a new double bond within a single molecule, leading to the cyclization of a diene precursor. To apply RCM to this compound, it must first be functionalized to introduce a second terminal double bond.
One common approach involves the allylation of the hydroxyl group of this compound, creating an ether linkage with a terminal olefin. semanticscholar.org This diene precursor can then undergo RCM, catalyzed by a ruthenium complex, to form a macrocyclic ether. The size of the resulting ring is determined by the position of the original double bond and the newly introduced allyl group.
The synthesis of such macrocyclic structures from a renewable resource like this compound is of significant interest for applications in fragrances, pharmaceuticals, and materials science. The ability to control the ring size and functionality through careful design of the RCM precursor makes this a versatile method for generating complex molecular architectures.
Self-Metathesis Investigations
Self-metathesis of this compound involves the reaction of two molecules of this compound to produce a symmetrical C36 dicarboxylic acid diester and 2-octene. This reaction effectively dimerizes the fatty acid chain while eliminating a small olefinic fragment. The resulting C36 diester, with its long aliphatic chain and central double bond, is a valuable platform molecule for the synthesis of polymers, lubricants, and other high-performance materials.
The reaction is typically catalyzed by ruthenium or molybdenum-based catalysts. The efficiency of the self-metathesis reaction is influenced by factors such as catalyst loading, temperature, and reaction time. The removal of the volatile co-product, 2-octene, can help to drive the equilibrium towards the desired dimeric product.
While specific research findings on the self-metathesis of this compound were not detailed in the provided search results, the principles of this reaction are well-established for other unsaturated fatty acid esters. The application of this methodology to this compound represents a promising pathway for the production of value-added chemicals from a renewable feedstock.
Hydroxyl Group Functionalization
The secondary hydroxyl group at the C-12 position of this compound is a key functional handle that allows for a wide range of chemical modifications. This functionality imparts unique properties to the molecule and provides a site for introducing new chemical moieties, leading to the synthesis of diverse derivatives with tailored properties.
Etherification via Allylation Reactions
Etherification of the hydroxyl group of this compound, particularly through allylation, is a valuable transformation for introducing a terminal double bond into the molecule. jst.go.jpsemanticscholar.org This reaction is a crucial step in preparing precursors for ring-closing metathesis (RCM) to form macrocyclic structures. semanticscholar.org
The allylation is typically carried out by reacting this compound with an allyl halide, such as allyl bromide, in the presence of a base. The base, often a strong base like sodium hydride, deprotonates the hydroxyl group to form an alkoxide, which then acts as a nucleophile and attacks the allyl halide in an SN2 reaction. This results in the formation of an allyl ether derivative of this compound.
The introduction of the terminal allyl group creates a diene system within the molecule, with the original internal double bond and the newly introduced terminal double bond. This diene is the necessary precursor for subsequent RCM reactions, which can lead to the formation of macrocyclic ethers. The ability to functionalize the hydroxyl group in this manner significantly expands the synthetic utility of this compound, enabling its use as a building block for complex cyclic architectures.
Further Esterification for Multi-functional Derivatives
The hydroxyl group at the C-12 position of this compound is a prime site for further esterification, enabling the creation of multi-functional derivatives. This transformation can be achieved through various methods, including interesterification and polyesterification, to introduce new properties and functionalities to the molecule.
One straightforward approach is the acylation of the hydroxyl group. For instance, methyl 12-acetyl ricinoleate can be synthesized by reacting this compound with excess methyl acetate. researchgate.net A more complex derivatization involves polyesterification, where the hydroxyl and ester functionalities are used to build polymeric chains known as estolides. The one-pot polyesterification of this compound, often catalyzed by agents like titanium isopropoxide, results in the formation of these bio-based polyesters. researchgate.net These estolides can be subsequently cross-linked to form elastomers with tailored physical and thermal properties. researchgate.net The modification of the hydroxyl group can also be accomplished through ruthenium-catalyzed allylation reactions, further expanding the range of possible derivatives. chemistryviews.orgresearchgate.net These esterification strategies highlight how this compound can be transformed from a simple fatty acid ester into complex molecules and polymers for fine chemistry and material science applications. chemistryviews.org
Oxidation to Ketoalkene Derivatives
The secondary alcohol of this compound can be selectively oxidized to yield a ketoalkene, specifically methyl 12-oxo-(Z)-9-octadecenoate. dss.go.th This conversion transforms the hydroxyl functionality into a ketone, introducing a new reactive site to the molecule.
Historically, this oxidation has been performed using chromic acid. dss.go.th However, research has shown that using a combination of pyridinium (B92312) chlorochromate and sodium acetate is a more convenient and efficient laboratory method. This reagent system offers higher yields and simplifies the product isolation process compared to older methods. dss.go.th Other oxidizing agents have been explored, but they can lead to different products. For example, reaction with ethylmethyldioxirane (EMDO) can result in the simultaneous epoxidation of the double bond and oxidation of the hydroxyl group. dss.go.th The successful and selective oxidation to the ketoalkene is highly dependent on the choice of reagent and reaction conditions.
| Oxidation of this compound | |
| Product | Methyl 12-oxo-(Z)-9-octadecenoate |
| Reagent | Pyridinium chlorochromate–sodium acetate |
| Advantage | Convenient laboratory preparation with higher yields and easier product isolation compared to chromic acid. dss.go.th |
Ester Group Transformations
The methyl ester group of this compound is another key site for chemical modification, allowing for its conversion into other important functional groups like carboxylic acids and amides.
Hydrolysis to Ricinoleic Acid
The hydrolysis of the methyl ester group regenerates the carboxylic acid, converting this compound back to ricinoleic acid. jst.go.jpresearchgate.net This reaction can be effectively carried out using either chemical or enzymatic methods.
Base-catalyzed hydrolysis is a common approach. Using sodium hydroxide (B78521) (NaOH) in an ethanol (B145695) solvent, a high yield of ricinoleic acid can be achieved. jst.go.jp A study reported a 93.44% yield when the reaction was conducted for 2 hours with a this compound to NaOH molar ratio of 1:2. jst.go.jp
Alternatively, enzymatic hydrolysis presents a greener and more specific route. The enzyme Candida antarctica Lipase (B570770) B (CALB) has been successfully used for this purpose. jst.go.jpscispace.com Optimized conditions for this enzymatic reaction, including a temperature of 60°C, a 6-hour reaction time, and a 4% enzyme concentration, led to a conversion rate of 98.5%. jst.go.jpscispace.com The use of highly pure this compound as the starting material is advantageous for the hydrolytic reaction, yielding ricinoleic acid with fewer impurities. jst.go.jpscispace.com
| Hydrolysis Method | Catalyst/Enzyme | Conditions | Yield/Conversion |
| Base-Catalyzed | NaOH | Ethanol, 2 hours, 1:2 (ester:base) ratio | 93.44% yield jst.go.jp |
| Enzymatic | Candida antarctica Lipase B | 60°C, 6 hours, 4% enzyme conc. | 98.5% conversion jst.go.jpscispace.com |
Amidation Reactions for Novel Amides
The conversion of the ester group of this compound into an amide functionality is another important transformation. This can be achieved by reacting this compound with an amine, a reaction known as aminolysis or amidation.
The synthesis of novel morpholide derivatives has been successful. For example, reacting this compound with morpholine (B109124) at reflux temperature proceeds smoothly, even without a catalyst, to produce 4-ricinoleoylmorpholine in nearly quantitative yields. google.com
However, the reactivity can be highly dependent on the amine used. Attempts to prepare N-n-butyl ricinoleamide by reacting this compound with n-butylamine at 45°C without a catalyst were largely unsuccessful, showing only partial conversion even after ten days. researchgate.net This suggests that the direct amidation of this compound is less efficient than other pathways, such as the amidation of the corresponding triacylglycerol (castor oil) or the fatty acid itself. researchgate.netundip.ac.id Studies comparing amidation of fatty acids versus their methyl esters (FAMEs) have shown that direct amidation of the acid results in significantly higher yields, often twofold greater than from FAMEs. undip.ac.id
Pyrolysis and Thermal Fragmentation Pathways: Production of Undecylenic Acid Methyl Ester and Heptanal (B48729)
The thermal decomposition, or pyrolysis, of this compound is a significant industrial process used to produce two valuable chemicals: undecylenic acid methyl ester (UAME) and heptanal (HEP). nih.govnih.govdntb.gov.ua This reaction involves the fragmentation of the carbon chain at high temperatures.
The efficiency and product distribution of the pyrolysis are heavily influenced by the heating rate and temperature. nih.govresearchgate.net Studies using pyrolysis–gas chromatography/mass spectrometry (Py-GC/MS) have demonstrated that a fast heating rate favors the desired cleavage, leading to higher yields of UAME and heptanal. nih.govnih.govdntb.gov.uaresearchgate.net In contrast, slow pyrolysis tends to promote a dehydration-first pathway. nih.govnih.govresearchgate.net
Density functional theory (DFT) calculations have elucidated the reaction mechanism, showing that the C11–C12 bond in this compound is the weakest, which explains its preferential cleavage to form UAME and heptanal. nih.govnih.govresearchgate.net The activation energy for this pyrolysis pathway is calculated to be 287.72 kJ/mol, whereas the activation energy for the competing dehydration reaction is lower, at 238.29 kJ/mol. nih.govnih.govresearchgate.netmdpi.com This confirms that while dehydration can occur at lower temperatures, the desired pyrolysis reaction is enhanced at higher temperatures, typically in the range of 500-550°C. nih.govdntb.gov.ua Advanced reactor technologies, such as those using microwave-assisted heating, have been developed to optimize this process, achieving UAME yields as high as 77% at 500°C. researchgate.net
| Pyrolysis Parameter | Finding | Source |
| Primary Products | Undecylenic acid methyl ester (UAME) & Heptanal (HEP) | nih.govdntb.gov.ua |
| Optimal Heating Rate | Fast pyrolysis favors UAME and HEP production. | nih.govresearchgate.net |
| Optimal Temperature | 500-550°C | nih.govdntb.gov.ua |
| Activation Energy (Pyrolysis) | 287.72 kJ/mol | nih.govnih.govresearchgate.net |
| Activation Energy (Dehydration) | 238.29 kJ/mol | nih.govnih.govresearchgate.net |
Sulfonation and Sulfosuccination Chemistry: Synthesis of Anionic Surfactants
The hydroxyl group and the double bond in this compound allow for its conversion into anionic surfactants through sulfonation and sulfosuccination reactions. researchgate.net These derivatives possess both a carboxylate group from the original ester and an added sulfonate group, creating dianionic surfactants with unique properties.
The synthesis is typically a two-step process. researchgate.netresearchgate.net First, the secondary hydroxyl group of this compound undergoes esterification with maleic anhydride in a process called malenization. researchgate.net This forms a maleic monoester. In the second step, this intermediate is sulfonated by adding a sulfonating agent, such as sodium bisulfite, across the double bond of the maleic moiety. researchgate.netresearchgate.net
The resulting product is a sulfosuccinated this compound, a double-headed anionic surfactant. researchgate.net These surfactants exhibit interesting surface-active properties. For example, sulfosuccinated this compound has been shown to have a critical micelle concentration (CMC) of 0.26 mM, indicating its efficiency in reducing surface tension. researchgate.netresearchgate.net
Polymeric Materials and Bio Based Architectures Derived from Methyl Ricinoleate
Poly(ricinoleic acid) (PRA) Synthesis and Structural Control
Poly(ricinoleic acid) (PRA) is a biodegradable and biocompatible polyester (B1180765) with potential applications in elastomers and other fields. The synthesis of high molecular weight PRA from methyl ricinoleate (B1264116) has been a significant area of research, with a focus on controlling the polymer's structure and properties.
Lipase-Catalyzed Polymerization Mechanisms
Enzymatic polymerization using lipases offers an environmentally friendly route to PRA. Lipases can catalyze the polycondensation of methyl ricinoleate to produce polyricinoleate. For instance, high-molecular-weight polyricinoleate with a weight average molecular weight (Mw) of 100,600 has been prepared by the polycondensation of this compound using immobilized lipase (B570770) from Pseudomonas cepacia (IM-PC) in the presence of 4 Å molecular sieves at 80°C for 7 days. nih.gov This polymer is a viscous liquid at room temperature with a low glass transition temperature (Tg) of -74.8°C and is biodegradable. nih.gov
The mechanism of lipase-catalyzed polymerization involves the transesterification of this compound. The lipase activates the ester group, facilitating the formation of an ester linkage with the hydroxyl group of another monomer, releasing methanol (B129727) as a byproduct. The use of molecular sieves helps to remove the methanol, driving the equilibrium towards polymer formation and resulting in higher molecular weight polymers. google.com Different lipases exhibit varying catalytic activities, with immobilized lipase from Burkholderia cepacia showing high efficiency. google.comresearchgate.net The reaction temperature also plays a crucial role, with optimal temperatures leading to higher molecular weights. mdpi.com
A novel bio-based thermosetting elastomer has also been prepared through the lipase-catalyzed polymerization of this compound, followed by vulcanization. nih.gov The mechanical properties of the resulting cured carbon black-filled polyricinoleate compounds, such as hardness, tensile strength, and elongation at break, were found to be dependent on the molecular weight of the polyricinoleate and the amount of sulfur curatives used. nih.gov
Solution Polycondensation in Ionic Liquids for High Molecular Weight Polymers
Solution polycondensation in ionic liquids has emerged as a powerful technique for synthesizing high molecular weight PRA. rsc.orgrsc.org This method offers several advantages over traditional melt polycondensation, including the ability to achieve significantly higher molecular weights. rsc.orgrsc.orgresearchgate.net
In a notable study, high molecular weight PRA with a weight average molecular weight up to 122 kDa was successfully synthesized by the solution polycondensation of this compound in hydrophobic 1-alkyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ionic liquids. rsc.orgrsc.org The use of these ionic liquids as a "green solvent" not only increases the molecular weight of the resulting polymer but also allows for easy recovery and reuse, as phase separation occurs at the later stages of polycondensation. rsc.org The PRA produced through this method retains the 100% cis structure of the natural monomer. rsc.orgrsc.org
The study investigated the influence of various parameters on the polycondensation, including monomer concentration, polymerization temperature and time, and the choice of catalyst. rsc.orgresearchgate.net The results demonstrated that these factors significantly impact the final molecular weight of the PRA.
Table 1: Comparison of PRA Synthesis Methods
| Polymerization Method | Catalyst | Solvent | Max. Mw (kDa) | Key Features |
|---|---|---|---|---|
| Lipase-Catalyzed Polymerization | Immobilized Lipase (e.g., Pseudomonas cepacia) | Bulk | 100.6 | Environmentally friendly, biodegradable polymer. nih.gov |
Polyamide Systems and Precursors
This compound serves as a valuable starting material for the synthesis of various polyamide precursors, contributing to the development of bio-based polyamides with tailored properties.
Synthesis of Novel Branched Diamines from this compound
The limited availability of bio-sourced diamines has been a challenge in the development of fully bio-based AA-BB polyamides. To address this, novel saturated and unsaturated diamines with dangling hexyl chains have been successfully synthesized from this compound. researchgate.net These branched diamines can be reacted with various diacids to prepare new partially or fully bio-based AA-BB polyamides. researchgate.net The presence of the dangling chains induces an auto-plasticizing effect, modifying the properties of the resulting polyamides. researchgate.net These branched monomers and polymers are expected to find use as green and renewable plasticizers. researchgate.net
Undecylenic Acid Methyl Ester as a Building Block for Polyamide-11
This compound can be pyrolyzed to produce undecylenic acid methyl ester (UAME) and heptanal (B48729). mdpi.com UAME is a crucial bifunctional building block for the production of Polyamide-11 (Nylon-11). mdpi.compatsnap.comgoogle.com The industrial process involves the pyrolysis of this compound at high temperatures, followed by the hydrolysis of UAME to undecylenic acid. wikipedia.org This acid is then converted to 11-aminoundecanoic acid, the monomer for Polyamide-11. wikipedia.org
The pyrolysis process is influenced by the heating rate, with fast pyrolysis favoring the production of UAME and heptanal. mdpi.com Density functional theory (DFT) calculations have shown that the C11–C12 bond in this compound is the weakest, leading to the formation of these two major products. mdpi.com
AB-Type Self-Polycondensation Approaches
This compound and its derivatives can be utilized in AB-type self-polycondensation reactions to synthesize polyurethanes and other polymers. researchgate.netacs.org In this approach, a monomer contains two different functional groups that can react with each other to form a polymer chain.
For instance, novel AB-type monomers have been synthesized from ricinoleic acid. researchgate.netacs.org These monomers, such as 12-hydroxy-9-cis-octadecenoyl azide (B81097) (HODEAz) and methyl-N-11-hydroxy-9-cis-heptadecen carbamate (B1207046) (MHHDC), can undergo self-polycondensation to form polyurethanes. researchgate.netacs.org The polymerization of HODEAz proceeds through an acyl-azido and hydroxyl self-condensation, while MHHDC polymerizes via a transurethane reaction. researchgate.netacs.org These reactions can be carried out at various temperatures, with and without catalysts. acs.org
Furthermore, AB-type self-condensable monomers have been prepared from fatty acid derivatives using environmentally benign thiol-ene chemistry. These monomers can be self-polycondensed through either a hydroxyl–acyl azide approach or a melt transurethane method to yield polyurethanes with reasonably high molar masses.
Table 2: Compound Names
| Compound Name | Abbreviation |
|---|---|
| This compound | MR |
| Poly(ricinoleic acid) | PRA |
| Undecylenic acid methyl ester | UAME |
| 12-hydroxy-9-cis-octadecenoyl azide | HODEAz |
| methyl-N-11-hydroxy-9-cis-heptadecen carbamate | MHHDC |
| Polyamide-11 | PA-11 |
| Heptanal | - |
| 11-aminoundecanoic acid | - |
| Ricinoleic acid | - |
| Undecylenic acid | - |
| 1-alkyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide | - |
| Titanium tetrabutoxide | TBT |
| Carbon black | - |
| Sulfur | - |
| Pseudomonas cepacia | - |
| Burkholderia cepacia | - |
Polyurethane Elastomers and Segmented Copolymers
This compound is a valuable precursor for the synthesis of polyester polyols, which are key components in the production of polyurethane (PU) elastomers. These elastomers are a class of block copolymers composed of alternating soft and hard segments, which provides them with their characteristic rubbery properties.
Researchers have successfully synthesized polyester polyols by the transesterification of this compound. datapdf.comacs.org In one approach, methyl-12-hydroxy stearate, a derivative of this compound, was used to create polyester polyols with a molecular weight of 2500 g/mol . datapdf.comacs.org These polyols were then reacted with diphenylmethane (B89790) diisocyanate (MDI) and 1,4-butanediol (B3395766) as a chain extender to produce segmented polyurethanes. datapdf.comacs.org The resulting PUs, with soft segment concentrations of 50% and 70%, exhibited properties of soft and hard rubbers, respectively. datapdf.com These materials were found to be soluble in polar aprotic solvents like DMF, DMAc, DMSO, and NMP at room temperature. datapdf.comacs.org
Another study focused on creating triols with molecular weights ranging from 1000 to 4000 g/mol by reacting this compound with trimethylolpropane (B17298). researchgate.net These polyols, which are non-crystallizing and have relatively low viscosity, were reacted with MDI to form elastomers with glass transition temperatures below -60°C. researchgate.net However, the resulting elastomers showed low Shore hardness, modest strength, and limited elongation, which was attributed to the presence of dangling chains that act as plasticizers. researchgate.net
The thermal and mechanical properties of these this compound-based polyurethanes have been investigated. Diol and triol derivatives of this compound, when reacted with methylenebis(phenylisocyanate), yielded polyurethanes with decomposition temperatures between 245 and 261°C and glass transition temperatures from 15 to 59°C. nsf.gov The diol-based polyurethanes showed high strain at break (up to 1693%) but low Young's moduli (≤0.054 MPa), while the triol-based versions were much stiffer, with higher Young's moduli (89–143 MPa) but lower strain at break (around 10%). nsf.gov
| Property | Diol-Based PU | Triol-Based PU |
| Decomposition Temperature (°C) | 245–261 | 245–261 |
| Glass Transition Temperature (°C) | 15–59 | 15–59 |
| Strain at Break (%) | 965–1693 | ~10 |
| Young's Modulus (MPa) | ≤0.054 | 89–143 |
Acrylated this compound (AMR) for Hydrogel Development
Acrylated this compound (AMR) is a key monomer derived from this compound for the development of bio-based hydrogels. These hydrogels are hydrophilic, crosslinked polymer networks capable of absorbing large quantities of water, making them suitable for various biomedical applications.
An efficient and environmentally friendly method for synthesizing AMR has been developed. researchgate.net The process involves a two-step reaction. First, this compound (MR) is esterified with boric acid through azeotropic distillation in toluene. researchgate.net Subsequently, the resulting MR-boric acid ester is acrylated with acrylic acid at 165°C via a boric acid ester acidolysis reaction. researchgate.net This method avoids the use of harsh chemicals and complex procedures, offering a greener alternative for monomer synthesis. In other work, acrylation has been performed using acryloyl chloride. fnr.de
AMR can be readily polymerized and copolymerized using photopolymerization techniques, which are advantageous due to their speed and efficiency. The bulk photopolymerization of AMR, initiated by 2,2-dimethoxy-2-phenyl acetophenone (B1666503) (DMPA) under UV irradiation at 365 nm, can achieve a 35% monomer conversion in just 30 minutes with a low initiator concentration (0.4%). researchgate.net
Furthermore, AMR has been copolymerized with N-isopropyl acrylamide (B121943) (NIPAM) to create thermoresponsive hydrogels. researchgate.netdergipark.org.tr These "smart" hydrogels exhibit a temperature-dependent swelling-deswelling behavior, which is a desirable characteristic for applications in areas like drug delivery and tissue engineering. dergipark.org.tr Studies have shown that the properties of these hydrogels, including their structural integrity, thermal stability, and biocompatibility, are influenced by the molar ratio of AMR to NIPAM. dergipark.org.trarel.edu.trtrdizin.gov.trdergipark.org.tr Hydrogels with 50% or more AMR demonstrated cell viability greater than 60%, indicating good biocompatibility. researchgate.netdergipark.org.trarel.edu.trtrdizin.gov.trdergipark.org.tr
| Property | AMR/NIPAM Hydrogel (≥50% AMR) |
| Cell Viability | > 60% researchgate.netdergipark.org.trarel.edu.trtrdizin.gov.trdergipark.org.tr |
| Maximum Equilibrium Swelling | 271% within 30 minutes researchgate.net |
| IC50 Value (AMR) | > 25 mg/mL dergipark.org.trarel.edu.tr |
Environmentally Friendly Synthesis Methods
Bioepoxy Resins and Curing Agents
This compound serves as a precursor for the synthesis of bio-based epoxy resins, offering a renewable alternative to conventional petroleum-based epoxies.
Epoxy this compound (EMR) is synthesized through the epoxidation and transesterification of castor oil. researchgate.netacs.org This process results in a less viscous bio-resin compared to epoxidized castor oil (ECO). researchgate.netacs.org EMR can be blended with conventional epoxy resins, such as diglycidyl ether of bisphenol A (DGEBA), to improve processability and enhance toughness. researchgate.netacs.org
Research has shown that incorporating EMR into DGEBA epoxy systems can significantly reduce the viscosity of the resin mixture. researchgate.netacs.org When cured with a bio-renewable phenalkamine crosslinker, these bio-epoxy blends exhibit improved mechanical properties. For instance, a blend containing 10 wt% EMR showed greater stiffness, strength, and toughness compared to its ECO counterpart. acs.org The incorporation of 20 wt% EMR in a flax fiber reinforced composite led to a 13% increase in interlaminar shear stress and a 43% improvement in fatigue performance. colab.ws Furthermore, field-emission scanning electron microscopy revealed that epoxy/EMR blends form a single-phase morphology, which contributes to better toughening compared to the phase-separated network of epoxy/ECO blends. researchgate.netacs.org
| EMR Content (wt%) in DGEBA | Viscosity | Tensile & Impact Properties | Morphology |
| 10 | Reduced | Greater stiffness, strength, and toughness | Single-phase |
| 20 | Significantly reduced | Increased ILSS and fatigue performance in composites | Single-phase |
| 30 | Reduced | - | Single-phase |
Thermosetting Elastomers and Cross-linking
Thermosetting elastomers are polymers that are irreversibly cured to form a cross-linked network structure. This compound can be polymerized and subsequently cross-linked to create novel bio-based thermosetting elastomers.
One approach involves the lipase-catalyzed polymerization of this compound to produce polyricinoleate. nih.gov This polymer can then be vulcanized using sulfur curatives, a common cross-linking method in the rubber industry. nih.govresearchgate.netresearchgate.net The resulting carbon black-filled polyricinoleate compounds can be cured to form rubber-like sheets with smooth, non-sticky surfaces. researchgate.net The mechanical properties of these thermosetting elastomers, such as hardness and tensile strength, are dependent on the molecular weight of the polyricinoleate and the amount of sulfur curative used. researchgate.net For example, a cured compound from polyricinoleate with a molecular weight of 100,800 g/mol exhibited a durometer A hardness of 48, a tensile strength of 6.91 MPa, and an elongation at break of 350%. researchgate.net
Another cross-linking method for this compound-derived polyesters (estolides) is the use of dicumyl peroxide. researchgate.netresearchgate.net This radical cross-linking process also yields bio-based elastomers with promising properties. nsf.govresearchgate.netresearchgate.net These materials exhibit high thermal stability, with decomposition temperatures ranging from 205 to 318°C, and low glass transition temperatures between -69 and -54°C. researchgate.net
| Cross-linking Method | Resulting Material | Key Properties |
| Sulfur Vulcanization | Carbon black-filled polyricinoleate thermoset | Hardness: 48 A, Tensile Strength: 6.91 MPa, Elongation at Break: 350% researchgate.net |
| Dicumyl Peroxide | Cross-linked polyricinoleate estolide | Thermal Stability (T5%): 205-318°C, Glass Transition Temperature: -69 to -54°C researchgate.net |
Diverse Industrial and Chemical Applications of Methyl Ricinoleate Derivatives
Surfactant Development and Surface-Active Agents
The amphiphilic nature of methyl ricinoleate (B1264116), possessing both hydrophobic and hydrophilic moieties, makes it an excellent starting material for the synthesis of various surfactants. rsc.org Researchers have explored numerous pathways to enhance its surface-active properties, leading to the development of novel bio-based surfactants with potential applications in detergents, emulsifiers, and wetting agents. jst.go.jpresearchgate.net
One approach involves the ethoxylation of methyl ricinoleate, where ethylene (B1197577) oxide is added to the hydroxyl group to create a polyoxyethylene chain. rsc.orgpatsnap.com This process yields nonionic surfactants with tunable hydrophilic-lipophilic balance (HLB) values, depending on the degree of ethoxylation. rsc.org Another strategy is sulfosuccination, which introduces a sulfonate group, resulting in the formation of anionic surfactants. researchgate.net A study on the sulfosuccination of this compound demonstrated the creation of a double-headed dianionic surfactant with both carboxylate and sulfosuccinate (B1259242) functionalities. researchgate.net
The performance of these derivatives as surface-active agents has been a subject of detailed investigation. For instance, sulfosuccinated this compound was found to have a critical micelle concentration (CMC) of 0.26 mM. researchgate.net The resulting surfactants also exhibited excellent wetting time, emulsification properties, and tolerance to calcium ions, although they showed poor foaming characteristics. researchgate.net
Furthermore, this compound can be transformed into other surfactant types. For example, it can be used to synthesize sodium methyl ester sulfonate (SMES), a type of anionic surfactant. scielo.br The synthesis involves reacting this compound with a sulfonating agent like chlorosulfonic acid. scielo.br These castor oil-based surfactants are being explored for applications in enhanced oil recovery due to their ability to reduce interfacial tension. scielo.br
The development of branched surfactants from this compound derivatives has also gained attention. rsc.org By introducing a polyoxyethylene head group at the hydroxyl position of 12-hydroxystearic acid methyl ester (hydrogenated this compound), a Y-shaped branched surfactant was synthesized. rsc.org This structure facilitates efficient adsorption at interfaces, leading to excellent surface activity, good wetting performance, and low foaming properties, making it suitable for industrial cleaning applications. rsc.org
Lubricant Formulations and Performance Studies
This compound and its derivatives are extensively utilized in the formulation of various lubricants, including cutting oils, gear oils, and hydraulic fluids. kavyapharma.inacmesynthetic.com The inherent lubricity of the ricinoleate structure, coupled with the presence of the hydroxyl group, contributes to its effectiveness as a lubricant base stock and additive. gokuloverseas.comresearchgate.net
One of the key applications is in the production of biolubricants, which are gaining prominence as environmentally friendly alternatives to petroleum-based lubricants. nih.goviastate.edu Estolides, a class of polyesters derived from vegetable oils, can be synthesized from this compound and oleic acid. nih.gov These estolides exhibit favorable lubricant properties, including good low-temperature performance and a high viscosity index. nih.gov Research has shown that estolides produced from this compound can have a pour point as low as -24°C and a viscosity index of 153. nih.gov
The performance of this compound as a lubricity additive in diesel fuel has also been a subject of investigation. gokuloverseas.comresearchgate.net With the increasing hydrodesulfurization of diesel, which reduces its natural lubricity, additives are required to prevent engine wear. researchgate.netscispace.com this compound has been shown to enhance the lubricating performance of low-sulfur diesel. researchgate.netscispace.com
Furthermore, this compound can be chemically modified to create lubricants with specific properties. For example, transesterification of this compound with polyhydroxylated alcohols like trimethylolpropane (B17298) can produce bio-lubricants with high viscosity. google.com The enzymatic catalysis of this reaction allows for mild reaction conditions. google.com The resulting products have potential applications as high-performance lubricants. google.com
Below is a table summarizing the properties of a biolubricant derived from this compound and oleic acid:
| Property | Value |
| Kinematic Viscosity at 40°C | 23.9 cSt |
| Kinematic Viscosity at 100°C | 5.2 cSt |
| Viscosity Index | 153 |
| Pour Point | -24°C |
| Data sourced from a study on estolide synthesis. nih.gov |
Biofuel and Bio-based Diesel Research
This compound, as a fatty acid methyl ester (FAME), is a component of biodiesel derived from castor oil. medchemexpress.comnih.gov However, its properties differ significantly from other common FAMEs due to the presence of the hydroxyl group and its higher viscosity. gavinpublishers.com This has led to extensive research on its suitability as a standalone biofuel and as a blend component in conventional diesel. gokuloverseas.comscispace.com
Studies have shown that the high viscosity of this compound can be a challenge for its direct use in diesel engines, potentially leading to operational issues. gavinpublishers.com The kinematic viscosity of castor oil ethyl esters, which are structurally similar to this compound, was found to be significantly higher than the standards for biodiesel. gavinpublishers.com Therefore, blending with petroleum diesel is often considered a more viable option. gavinpublishers.com
Despite the viscosity challenges, this compound offers certain advantages as a biofuel component. Its unique hydroxyl molecular structure allows it to burn cleanly with petroleum diesel in truck and tractor engines. gokuloverseas.com It has also been investigated for its potential to improve the lubricity of diesel fuels, which is a growing concern with the reduction of sulfur content in modern diesel formulations. gokuloverseas.comresearchgate.netscispace.com
The production of biodiesel from castor oil, which primarily yields this compound, has been optimized through various methods, including transesterification with methanol (B129727) using different catalysts. scispace.comresearchgate.net Research into non-catalytic supercritical methanol transesterification has also been conducted to maximize the yield of FAMEs while managing the thermal stability of this compound, which can be unstable at high temperatures. researchgate.net One study found that a maximum FAME yield of 96.5% could be achieved at 300 °C, but at higher temperatures, significant thermal decomposition of this compound occurred. researchgate.net
| Parameter | Value |
| Maximum FAME Yield | 96.5% |
| Optimal Temperature | 300 °C |
| Optimal Reaction Time | 90 min |
| Methanol-to-Oil Molar Ratio | 43:1 |
| Data from a study on supercritical methanol transesterification of castor oil. researchgate.net |
Fine Chemical Production via Targeted Transformations
The unique chemical structure of this compound makes it a valuable platform for the synthesis of a variety of fine chemicals. chemistryviews.orgnih.govifpenergiesnouvelles.fr The presence of a hydroxyl group, a double bond, and an ester functionality allows for a range of targeted chemical transformations, including oxidation, hydrogenation, and metathesis. researchgate.netnih.govdss.go.th
One significant area of research is the use of metathesis reactions to produce valuable polymer precursors and other fine chemicals. chemistryviews.orgnih.gov Ring-closing metathesis (RCM) of this compound derivatives can lead to the formation of biosourced 3,6-dihydropyran and α,β-unsaturated lactone derivatives. chemistryviews.orgnih.gov These reactions can be followed by sequential hydrogenation or cross-metathesis to synthesize tetrahydropyran (B127337) and other valuable monomers, such as polyamide precursors. nih.gov
Oxidation of this compound can also yield important chemical intermediates. Selective epoxidation of the double bond produces methyl (Z)-9,10-oxido-12-hydroxyoctadecanoate. dss.go.th Further oxidation of the hydroxyl group leads to the formation of methyl (Z)-9,10-oxido-12-oxo-octadecanoate, a ketoepoxide that can be rearranged to form furan (B31954) derivatives. dss.go.th
Hydrogenation of the double bond in this compound produces methyl 12-hydroxystearate, a valuable raw material in the cosmetic and pharmaceutical industries for synthesizing surfactants, thickeners, and dispersants. researchgate.net
Furthermore, this compound serves as a precursor for the synthesis of other fine chemicals through various multi-step synthetic routes. For example, it can be converted to (Z)-methyl-12-azidooctadec-9-enoate, a key intermediate for the synthesis of novel 1,2,3-triazole derivatives with potential biological activities. Additionally, this compound can be cracked to produce undecylenic acid methyl ester and heptanal (B48729), which are important building blocks in the chemical industry. scispace.com
| Precursor | Transformation | Product(s) |
| This compound | Ring-Closing Metathesis | 3,6-Dihydropyran and α,β-Unsaturated Lactone Derivatives |
| This compound | Epoxidation & Oxidation | Methyl (Z)-9,10-oxido-12-oxo-octadecanoate, Furan Derivatives |
| This compound | Hydrogenation | Methyl 12-Hydroxystearate |
| This compound | Azidation | (Z)-methyl-12-azidooctadec-9-enoate |
| This compound | Cracking | Undecylenic Acid Methyl Ester, Heptanal |
Advanced Analytical and Spectroscopic Characterization Methodologies
Chromatographic Analysis of Purity and Composition
Chromatographic techniques are indispensable for assessing the purity and composition of methyl ricinoleate (B1264116). Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary methods employed for this purpose.
Gas Chromatography (GC): GC is widely used for determining the content of methyl ricinoleate in a sample. scispace.com In a typical analysis, this compound is identified by its retention time. For instance, in one study, a retention time of 19.845 minutes was recorded for this compound, with its content calculated to be 84.1% using the area normalization method. scispace.com GC is often coupled with mass spectrometry (GC-MS) for more detailed analysis of the fatty acid methyl esters present. medchemexpress.comaip.orgscialert.net The purity of this compound can be significantly improved through processes like fractional distillation, with GC analysis confirming an increase in purity from 87.2% to as high as 99.5%. Different studies have reported varying levels of this compound purity, such as 48% which was later increased to 94% through purification, and another instance of 84.1%. scispace.comresearchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is another robust technique for the analysis of this compound. It can be performed using a reverse-phase (RP) method with a mobile phase consisting of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.comsielc.com This method is scalable and can be used for isolating impurities in preparative separation. sielc.comsielc.com Studies have shown that HPLC can be used to quantify this compound, with one analysis showing a content of 93.7%. actascientific.com
Below is a table summarizing the results from various chromatographic analyses of this compound.
| Analytical Method | Purity/Content | Retention Time | Reference |
| Gas Chromatography (GC) | 84.1% | 19.845 min | scispace.com |
| Gas Chromatography (GC) | 99.5% (after purification) | Not Specified | |
| Gas Chromatography (GC) | 94% (after purification) | Not Specified | researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | 93.7% | 5 min | actascientific.com |
| Gas Chromatography (GC) | 94.1% | 9.9 min | actascientific.com |
| High-Performance Thin-Layer Chromatography (HPTLC) | 92.8% | Rf 0.78 | actascientific.com |
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental for confirming the molecular structure of this compound. Techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provide detailed information about its functional groups and atomic arrangement.
Fourier Transform Infrared Spectroscopy (FTIR): FTIR analysis is used to identify the characteristic functional groups in this compound. scispace.comceon.rs Key absorption peaks include a broad band around 3426-3460 cm⁻¹ corresponding to the hydroxyl (-OH) group's stretching vibration. scispace.commdpi.com A peak at approximately 3007 cm⁻¹ is attributed to the C-H stretching of the olefinic double bond. scispace.commdpi.com The presence of the ester group is confirmed by a strong absorption peak for the carbonyl (C=O) group around 1740-1742 cm⁻¹. scispace.commdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for the detailed structural elucidation of this compound. scispace.commdpi.com
¹H NMR: The ¹H NMR spectrum shows characteristic signals for different protons in the molecule. For example, the olefinic protons (H-9 and H-10) appear as multiplets around 5.39-5.54 ppm. The proton attached to the hydroxyl-bearing carbon (H-12) is observed around 3.60 ppm, and the methoxy (B1213986) (-OCH₃) protons give a singlet at approximately 3.65 ppm. rsc.org
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. The carboxyl carbon of the ester group resonates at about 174.34 ppm. The carbons of the double bond (C-9 and C-10) have chemical shifts around 133.32 ppm and 125.28 ppm, respectively. scispace.comtandfonline.com The carbon attached to the hydroxyl group (C-12) appears at approximately 71.47 ppm, and the methoxy carbon resonates at 51.46 ppm. scispace.com
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The molecular weight of this compound is 312.49 g/mol . scispace.comnist.gov A characteristic feature in its mass spectrum is the loss of a water molecule (M-18), resulting in an ion peak with an m/z value of 294.35, due to the presence of the hydroxyl group. scispace.comresearchgate.net Other significant fragments can also be observed, providing further structural confirmation. aip.org
A summary of the key spectroscopic data for this compound is presented in the table below.
| Spectroscopic Technique | Key Observations | Reference |
| FTIR | Hydroxyl (-OH) stretch at ~3460 cm⁻¹, Olefinic C-H stretch at ~3007 cm⁻¹, Ester C=O stretch at ~1742 cm⁻¹ | scispace.commdpi.com |
| ¹H NMR | Olefinic protons at 5.39-5.54 ppm, H-12 proton at ~3.60 ppm, Methoxy protons at ~3.65 ppm | rsc.org |
| ¹³C NMR | Carboxyl carbon at ~174.34 ppm, Olefinic carbons at ~133.32 and ~125.28 ppm, C-12 carbon at ~71.47 ppm, Methoxy carbon at ~51.46 ppm | scispace.comtandfonline.com |
| Mass Spectrometry | Molecular ion peak (M) and a prominent M-18 peak at m/z 294.35 | scispace.comresearchgate.net |
Microstructural and Morphological Characterization
The microstructural and morphological characterization of materials derived from this compound, such as polymers or composites, is often performed using microscopy techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM). While these techniques are not typically applied to this compound in its liquid state, they are crucial for understanding the structure of its solid derivatives.
For instance, in the synthesis of catalysts for this compound hydrogenation, SEM coupled with energy-dispersive X-ray spectroscopy (SEM-EDS) and TEM are used to examine the morphology and elemental distribution of the catalyst particles. sciopen.com These analyses have confirmed the formation of highly dispersed bimetallic alloys on a support material. sciopen.com Similarly, for zinc ricinoleate, a derivative of this compound, high-resolution SEM (HR-SEM) has been used to show the formation of larger particles. researchgate.net
Thermal Characterization
The thermal properties of this compound and its derivatives are investigated using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability and decomposition behavior of this compound. Studies have shown that this compound undergoes a two-stage decomposition. The main decomposition occurs at around 262 °C, accounting for approximately 96% of the weight loss, which is attributed to the degradation of the alkyl chain. mdpi.comresearchgate.net A smaller, second transition happens at a higher temperature of about 455 °C. mdpi.comresearchgate.net TGA can be performed under a nitrogen atmosphere to understand the degradation profile. mdpi.comrsc.org
Differential Scanning Calorimetry (DSC): DSC is employed to determine the phase transition temperatures of materials. For polyesters derived from this compound, DSC analysis has shown glass transition temperatures (Tg) in the range of -81 to -75 °C. ceon.rs This low Tg is attributed to the presence of dangling chains in the polymer structure. ceon.rs The samples are typically cooled and then heated at a controlled rate, for example, 10 °C/min, to record the thermograms. ceon.rs
The table below summarizes the thermal characterization data for this compound and its derivatives.
| Thermal Analysis Technique | Observation | Material | Reference |
| Thermogravimetric Analysis (TGA) | Two-stage decomposition at ~262 °C and ~455 °C | This compound | mdpi.comresearchgate.net |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) from -81 to -75 °C | Poly(this compound) | ceon.rs |
Catalyst Characterization and Surface Analysis
The characterization of catalysts used in the production and subsequent reactions of this compound is crucial for understanding their activity and efficiency. Techniques such as X-ray Diffraction (XRD), N₂ adsorption-desorption, and X-ray Photoelectron Spectroscopy (XPS) are commonly used.
X-ray Diffraction (XRD): XRD is used to identify the crystalline phases present in a catalyst. For example, in the preparation of a KOH/zeolite catalyst for biodiesel production from castor oil, XRD analysis indicated that the natural zeolite belonged to the mordenite (B1173385) group and showed new peaks after the addition of KOH. aip.org
N₂ Adsorption-Desorption: This technique is used to determine the surface area and porosity of catalysts. For a MoO₃/SiO₂-Al₂O₃ catalyst used in the oligomerization of methyl linoleate, N₂ adsorption-desorption isotherms showed a decrease in the BET surface area from 406.6 to 338.8 m²/g after loading MoO₃, suggesting that MoO₃ nanoparticles blocked or filled the pores of the support. rsc.org
X-ray Photoelectron Spectroscopy (XPS) and Temperature Programmed Reduction (H₂-TPR): These techniques provide information about the chemical state and reducibility of the catalyst components. In the study of a Cu/Ni bimetallic catalyst for the hydrogenation of this compound, XPS and H₂-TPR were used to verify the formation of a highly dispersed Cu/Ni alloy on the support. sciopen.com
The following table provides an overview of the catalyst characterization findings.
| Characterization Technique | Catalyst | Key Finding | Reference |
| X-ray Diffraction (XRD) | KOH/Zeolite | Identified mordenite structure and new peaks from KOH addition. | aip.org |
| N₂ Adsorption-Desorption | MoO₃/SiO₂-Al₂O₃ | BET surface area decreased after loading MoO₃. | rsc.org |
| XPS and H₂-TPR | Cu/Ni/diatomite | Confirmed the formation of a highly dispersed Cu/Ni alloy. | sciopen.com |
Sustainability and Green Chemistry Paradigms in Methyl Ricinoleate Research
Utilization of Renewable Feedstock (Castor Oil Valorization)
Methyl ricinoleate (B1264116) is a prime example of the valorization of a renewable feedstock. It is produced from castor oil, which is extracted from the seeds of the Ricinus communis plant. scispace.comgoogle.com Castor oil is a non-edible vegetable oil, which means its use in industrial applications does not directly compete with food sources, a significant consideration in the bio-based economy. The oil is a rich source of ricinoleic acid, a hydroxy fatty acid that constitutes about 85-90% of its composition. google.com
The conversion of castor oil to methyl ricinoleate is typically achieved through transesterification with methanol (B129727). scispace.comcastoroil.in This process transforms the triglycerides in the oil into fatty acid methyl esters, with this compound being the primary product. The resulting this compound can then be used directly in various applications or as a platform chemical for the synthesis of a wide range of other valuable compounds. cres.grchemistryviews.org For instance, pyrolysis of this compound yields undecylenic acid methyl ester and heptanal (B48729), which are important intermediates in the polymer and fragrance industries. colab.wsdntb.gov.uamdpi.comresearchgate.netache-pub.org.rs This utilization of a renewable and non-food resource highlights a key aspect of green chemistry and a sustainable industrial ecosystem. justdial.com
Development of Eco-friendly Synthetic Routes and Catalytic Systems
In line with the principles of green chemistry, significant research has been dedicated to developing more environmentally friendly methods for synthesizing this compound and its derivatives. researchgate.net This includes the use of solvent-free systems, enzymatic catalysis, and reusable heterogeneous catalysts to minimize waste, energy consumption, and the use of hazardous materials. researchgate.netuin-malang.ac.id
Solvent-Free Reaction Systems
Traditional chemical reactions often rely on volatile organic solvents, which can pose environmental and health risks. To address this, solvent-free reaction systems for the production of this compound have been explored. For example, the transesterification of castor oil with methanol can be carried out without the need for an additional solvent. koreascience.krkoreascience.krresearchgate.net This approach not only reduces the environmental impact but also simplifies the purification process and can lead to cost savings. google.com One study demonstrated a high-yield, solvent-free synthesis of methyl 12-hydroxystearate through the hydrogenation of this compound. researchgate.net
Enzymatic Catalysis for Reduced Environmental Impact
Enzymatic catalysis offers a green alternative to conventional chemical catalysts. Lipases, in particular, have been successfully employed for the synthesis of this compound. jst.go.jp The use of enzymes, such as immobilized Candida antarctica lipase (B570770), allows the reaction to proceed under milder conditions of temperature and pressure, which reduces energy consumption. koreascience.krkoreascience.krresearchgate.net
Enzymatic processes are highly selective, which minimizes the formation of byproducts and simplifies product purification. google.com Furthermore, the use of immobilized enzymes allows for their easy separation from the reaction mixture and subsequent reuse, which is both economically and environmentally advantageous. google.com Research has shown that the methanolysis of castor oil using immobilized lipase in a solvent-free system can achieve high yields of this compound. koreascience.krkoreascience.krresearchgate.net
Heterogeneous Catalysis for Reusability and Selectivity
Heterogeneous catalysts, which exist in a different phase from the reactants, are a cornerstone of green chemistry due to their ease of separation and potential for reuse. uin-malang.ac.idsolubilityofthings.com In the context of this compound synthesis, various solid catalysts have been investigated to replace traditional homogeneous catalysts, which can be difficult to remove from the product mixture. jst.go.jp
For instance, diatomite-supported copper/nickel bimetallic catalysts have been shown to be highly efficient and selective for the hydrogenation of this compound to methyl 12-hydroxystearate. sciopen.com These catalysts are stable and can be recycled multiple times with minimal loss of activity, making the process more sustainable. sciopen.comresearchgate.net Similarly, oxides derived from CaAl-layered double hydroxides have been used as recyclable base catalysts for the transesterification of epoxidized castor oil to produce epoxy this compound with high yields. google.comrsc.org The use of such catalysts aligns with the principles of green chemistry by increasing reaction rates, enhancing selectivity, and allowing for catalyst reuse. solubilityofthings.com
Contribution to Green Chemical Engineering and Circular Economy Principles
The research and application of this compound contribute significantly to the fields of green chemical engineering and the circular economy. By utilizing a renewable, non-food-based feedstock, this compound production reduces reliance on finite fossil fuels. colab.ws The development of greener synthetic pathways, including solvent-free systems and the use of recyclable catalysts, minimizes waste and environmental pollution. koreascience.kr
This compound serves as a versatile platform chemical, enabling the creation of a diverse array of bio-based products. chemistryviews.org This aligns with the circular economy's goal of keeping resources in use for as long as possible, extracting the maximum value from them whilst in use, then recovering and regenerating products and materials at the end of each service life. The conversion of this compound into biodegradable polymers and other value-added chemicals exemplifies this principle. rsc.org For example, the production of polyamide 11 from a derivative of this compound is a well-established industrial process that showcases the potential of this bio-based chemical in creating sustainable materials. scispace.com The focus on efficient and waste-minimizing processes in this compound chemistry is a clear step towards a more sustainable and circular industrial model. core.ac.uk
Emerging Research Frontiers and Future Perspectives
Exploration of Novel Derivatization Chemistry
The inherent functionality of methyl ricinoleate (B1264116) allows for a diverse range of chemical transformations beyond simple esterification. Researchers are actively exploring novel derivatization pathways to create new bio-based synthons for fine chemicals and polymers.
Key areas of investigation include:
Metathesis Reactions : Ring-closing metathesis (RCM) and cross-metathesis are powerful tools being applied to methyl ricinoleate derivatives. chemistryviews.orgresearchgate.net RCM of derivatives from etherification or esterification of the hydroxyl group can produce biosourced cyclic compounds like 3,6-dihydropyrans and α,β-unsaturated lactones. chemistryviews.org A design-of-experiments approach has been used to optimize the cross-metathesis of this compound with methyl acrylate (B77674) using second-generation Grubbs catalysts, leading to the sustainable production of valuable chemical intermediates. nih.gov
Epoxidation and Ring-Opening : The double bond in this compound can be selectively epoxidized to form epoxy this compound (EMR). rsc.orgdss.go.th A high yield (91%) of EMR has been achieved via transesterification of epoxidized castor oil using a calcined CaAl-layered double hydroxide (B78521) (LDH) as a heterogeneous base catalyst. rsc.org This epoxy ring can then be opened with various nucleophiles to introduce new functionalities. For instance, ring-opening of epoxidized this compound with methanol (B129727) has been shown to be more efficient than the corresponding reaction on the bulkier epoxidized castor oil triglyceride. rsc.org
Hydrogenation : Selective hydrogenation of the carbon-carbon double bond in this compound yields methyl 12-hydroxystearate, a valuable raw material for cosmetics and lubricants. researchgate.netsciopen.com
Oxidation : The secondary alcohol group can be oxidized to a ketone, producing methyl 12-oxo-(Z)-9-octadecenoate. dss.go.th Further reaction involving both the double bond and the hydroxyl group can lead to the formation of keto-epoxides and furan (B31954) derivatives. dss.go.th
Pyrolysis : The thermal cracking (pyrolysis) of this compound is a key process for producing undecylenic acid methyl ester and heptanal (B48729). scispace.commdpi.com These are important building blocks for polymers like Nylon-11 and for the fragrance industry, respectively. mdpi.com Studies have shown that fast pyrolysis at elevated temperatures (e.g., 550-600 °C) favors the yield of these desired products. mdpi.comresearchgate.net
Table 1: Selected Derivatization Reactions of this compound
| Reaction Type sort | Key Reactant(s) sort | Product(s) sort | Significance/Application sort | Reference sort |
|---|---|---|---|---|
| Ring-Closing Metathesis (RCM) | Allylated/Esterified this compound | 3,6-dihydropyrans, α,β-unsaturated lactones | Biosourced fine chemicals, precursors to tetrahydropyrans | chemistryviews.orgresearchgate.net |
| Cross-Metathesis | Methyl Acrylate | Value-added chemical intermediates | Sustainable production of bifunctional molecules | nih.gov |
| Epoxidation | Ethylmethyldioxirane (B1249362) (EMDO) or Peracids | Epoxy this compound (EMR) | Intermediate for bioepoxy resins and functionalized derivatives | rsc.orgdss.go.th |
| Hydrogenation | H₂ | Methyl 12-Hydroxystearate | Raw material for cosmetics, lubricants, and greases | researchgate.netsciopen.comresearchgate.net |
| Pyrolysis | Heat | Methyl Undecenoate, Heptanal | Precursors for Nylon-11 and fragrances | mdpi.comache-pub.org.rs |
| Oxidation | Pyridinium (B92312) chlorochromate | Methyl 12-oxo-(Z)-9-octadecenoate | Intermediate for further synthesis, e.g., keto-epoxides | dss.go.th |
Advanced Functional Material Design and Engineering
The derivatives of this compound are proving to be exceptional building blocks for a new generation of sustainable and high-performance materials. Research is focused on creating polymers with tailored properties for a range of industrial applications.
Bioepoxy Resins : Epoxy this compound (EMR) serves as a less viscous alternative to epoxidized castor oil (ECO). acs.org EMR can be copolymerized with conventional epoxy resins like diglycidyl ether of bisphenol A (DGEBA) and cured with bio-renewable agents such as phenalkamine to produce toughened bioepoxy materials. acs.org These materials exhibit improved processability and mechanical properties.
Hydrogels : Acrylated this compound (AMR) is being used as a renewable, plant oil-based monomer to synthesize novel hydrogels. researchgate.netdergipark.org.tr These hydrogels, often copolymerized with monomers like N-isopropyl acrylamide (B121943), can be produced using environmentally friendly methods like photopolymerization. researchgate.net Their biocompatibility and thermoresponsive nature make them promising for biomedical applications, including biochips and biosensors. dergipark.org.tr
Polyesters and Polyamides : The bifunctional nature of this compound and its derivatives makes them ideal for polycondensation reactions. Sequential reactions like RCM followed by cross-metathesis can yield valuable monomers for polyamides. chemistryviews.orgresearchgate.net Additionally, polyester (B1180765) polyols synthesized from this compound can be used as soft segments in the production of thermoplastic polyurethanes. ceon.rsresearchgate.net These polyesters are characterized by low glass transition temperatures, making them suitable for low-temperature applications. ceon.rs The pyrolysis product, methyl undecenoate, is a direct precursor to 11-aminoundecanoic acid, the monomer for the high-performance bioplastic PA11 (Nylon 11). scispace.com
Table 2: this compound in Advanced Functional Materials
| Material Type sort | MR-Derivative Used sort | Key Features sort | Potential Applications sort | Reference sort |
|---|---|---|---|---|
| Bioepoxy Resins | Epoxy this compound (EMR) | Lower viscosity, improved toughness | Coatings, adhesives, composites | acs.org |
| Hydrogels | Acrylated this compound (AMR) | Biocompatible, thermoresponsive, renewable | Biomedical devices, biosensors, drug delivery | researchgate.netdergipark.org.tr |
| Polyesters | This compound, Ricinoleic Acid | Low glass transition temperature, biodegradable | Plasticizers, soft segments for polyurethanes | ceon.rsresearchgate.net |
| Polyamides | Methyl Undecenoate (from pyrolysis) | High performance, bio-based, durable | Automotive parts, industrial tubing, sporting goods (as PA11) | chemistryviews.orgscispace.com |
| Lubricants | This compound / Methyl 12-hydroxystearate | High lubricity, anti-corrosion properties | Hydraulic fluids, cutting oils, greases |
Innovation in Catalysis for Enhanced Efficiency and Selectivity
Advances in catalysis are critical to making the conversion of this compound economically viable and environmentally sound. Research efforts are aimed at developing highly efficient, selective, and reusable catalysts for key transformations. chemistryviews.org
Transesterification Catalysis : While homogeneous alkali catalysts like KOH and NaOH are effective for producing this compound from castor oil, research is moving towards heterogeneous catalysts for easier separation and reuse. scispace.commdpi.com Systems like MgO/γ-alumina and CaO/γ-alumina have been shown to be effective, with CaO/γ-alumina demonstrating high selectivity (up to 90.20%) towards this compound. ijcce.ac.ir For the transesterification of epoxidized castor oil, a CaAl-layered double hydroxide (LDH) derived oxide has proven highly efficient, yielding 91% epoxy this compound. rsc.org
Hydrogenation Catalysis : A significant breakthrough has been the development of diatomite-supported copper-nickel (Cu/Ni) bimetallic catalysts for the hydrogenation of this compound. sciopen.comresearchgate.net By tuning the Ni/Cu ratio, researchers achieved a 97% yield of methyl 12-hydroxystearate with high selectivity. researchgate.netresearchgate.net This low-cost catalyst is stable and can be reused for multiple cycles, representing a prime example of green catalysis. sciopen.comresearchgate.net
Metathesis Catalysis : Ruthenium-based catalysts (e.g., Grubbs and Hoveyda-Grubbs catalysts) are essential for the metathesis of this compound derivatives. chemistryviews.org These catalysts enable complex transformations like RCM and cross-metathesis under relatively mild conditions. chemistryviews.orgresearchgate.net
Epoxidation Catalysis : For the selective epoxidation of the double bond without affecting the hydroxyl group, titanium catalysts paired with tartrate ligands have been used with t-butylhydroperoxide as the oxidant, showing improved diastereoselectivity compared to other methods. dss.go.th
Table 3: Catalytic Systems for this compound Conversion
| Reaction sort | Catalyst System sort | Key Finding / Yield sort | Reference sort |
|---|---|---|---|
| Transesterification (Castor Oil to MR) | CaO/γ-alumina | High selectivity to this compound (90.20%) | ijcce.ac.ir |
| Transesterification (ECO to EMR) | CaAl-Layered Double Hydroxide (LDH) | 91% yield of epoxy this compound | rsc.org |
| Hydrogenation (MR to Methyl 12-hydroxystearate) | Ni₇Cu₁/diatomite | 97% yield, catalyst reusable for 5+ cycles | researchgate.netsciopen.comresearchgate.net |
| Hydrocracking | Nickel substituted Polyoxometalate (Ni-POM) | High activity for selective hydrocracking | researchgate.net |
| Ring Opening (of EMR) | Amberlyst 15 | More effective on EMR (76% conversion) than on ECO (34%) | rsc.org |
| Polycondensation (to Polyester) | Titanium(IV)-isopropoxide | Effective for synthesizing polyols of desired molar masses | ceon.rs |
Integration within Biorefinery Concepts and Sustainable Chemical Production
The ultimate future of this compound lies in its role as a key platform chemical within integrated castor oil biorefineries. researchgate.netresearchgate.net This approach aligns with the principles of a circular economy, aiming to maximize value from the feedstock while minimizing waste. ieabioenergy.com
A conceptual castor oil biorefinery processes the oil into multiple value streams. researchgate.netscribd.com A primary step is the transesterification to produce fatty acid methyl ricinoleic ester (FAMRE), the central building block. researchgate.netresearchgate.net From this point, the biorefinery can diverge into several paths:
Biofuels : A portion of the FAMRE can be valorized as biodiesel. researchgate.net Castor oil-based biodiesel has advantageous properties, such as higher lubricity. scribd.com
High-Value Chemicals : The more profitable route involves the pyrolysis of FAMRE to yield heptanal and methyl undecenoate. mdpi.comresearchgate.net Heptanal is a valuable intermediate for fragrances and specialty chemicals, while methyl undecenoate is the precursor for producing polyamides. ache-pub.org.rsresearchgate.net
Co-product Valorization : The transesterification process also yields glycerol (B35011) as a co-product, which has its own established markets. mdpi.com
The economic model for such a biorefinery shows that the high-value biochemicals and polymers can significantly boost profitability, making the entire operation more resilient and sustainable. researchgate.net By combining the production of commodity biofuels with specialty chemicals, the biorefinery creates a diversified product portfolio, secures more stable revenue streams, and contributes to the broader bio-based economy. researchgate.netieabioenergy.commdpi.com This integrated approach is instrumental in the transition away from a fossil-based economy toward one based on renewable resources. ieabioenergy.com
Table 4: Conceptual Framework of a this compound-Centered Biorefinery
| Stage sort | Key Process sort | Primary Output(s) sort | End-Use/Downstream Product sort | Reference sort |
|---|---|---|---|---|
| Feedstock Processing | Transesterification | This compound (FAMRE), Glycerol | Central platform chemical, co-product sales | researchgate.netresearchgate.net |
| Fuel Production | Valorization | Biodiesel | Renewable fuel, lubricity additive | researchgate.netscribd.com |
| Chemical Production | Pyrolysis | Heptanal, Methyl Undecenoate | Fragrances, polymer precursors | mdpi.comache-pub.org.rsresearchgate.net |
| Polymer Production | Hydrolysis, Amination, Polymerization | 11-Aminoundecanoic Acid, Polyamide 11 | High-performance bioplastics | scispace.comresearchgate.net |
Q & A
(Basic) How can orthogonal experimental design optimize methyl ricinoleate synthesis via transesterification?
Orthogonal experimental design systematically evaluates variables (e.g., temperature, methanol/oil molar ratio, catalyst dosage, reaction time) to identify optimal synthesis conditions. For example, Cui et al. (2025) achieved 96.7% yield and 84.1% this compound (MR) content using KOH-catalyzed transesterification at 30°C, 6 hours, 6:1 methanol/oil ratio, and 0.9% catalyst . Contrastingly, Liu et al. (2018) reported higher yields (86.4%) at 35°C and 18:1 methanol/oil ratio with sodium methoxide . These discrepancies highlight the need to tailor conditions to catalyst type and reaction setup.
(Basic) What analytical methods confirm this compound purity and structure?
Key techniques include:
- GC-MS : Identifies MR via retention time (19.845 min) and molecular ion peaks (e.g., m/z 294.35 for [M-18]⁺) .
- FTIR/NMR : Validates hydroxyl (3450 cm⁻¹) and ester (1740 cm⁻¹) groups; ¹H NMR confirms double bond (δ 5.3–5.5 ppm) and methyl ester (δ 3.6 ppm) .
- Kinematic viscosity : Correlates with MR content (15.7 mm²/s at 40°C under optimized conditions) .
(Advanced) How does cross-metathesis with methyl acrylate expand this compound’s utility?
Cross-metathesis with methyl acrylate catalyzed by Grubbs-type catalysts produces α,ω-diesters (e.g., dimethyl 9-octadecenedioate), precursors for biodegradable polymers. Ho et al. (2009) found catalyst performance varies with temperature: 2nd-generation Hoveyda-Grubbs catalysts showed optimal activity at 40°C, while Zhan catalysts required 60°C . Selectivity depends on alkene geometry and catalyst choice, enabling tailored synthesis of value-added intermediates .
(Advanced) What are the challenges in catalytic derivatization of this compound for polymer precursors?
Functionalizing MR’s hydroxyl group without side reactions is critical. For instance, bromination-dehydrobromination of MR yields methyl 12-oxo-9-octadecynoate, a precursor for furan-based polymers. However, over-oxidation or incomplete conversion reduces yields . Dupé et al. (2012) emphasized using selective catalysts (e.g., palladium complexes) to minimize byproducts during derivatization .
(Basic) What factors influence this compound’s pyrolysis efficiency for undecylenic acid production?
Pyrolysis at 550°C splits MR into undecylenic acid methyl ester (44.15% yield) and heptanal. Efficiency depends on:
- Temperature : Higher temperatures (>600°C) degrade products.
- Vacuum : 0.095 MPa reduces side reactions .
- Residence time : Prolonged heating increases decomposition .
(Advanced) How do catalyst choices impact reaction pathways in this compound transformations?
Catalysts dictate selectivity:
- Lipases (e.g., Candida antarctica): Enable mild transesterification but require anhydrous conditions .
- Grubbs catalysts : Drive metathesis but are sensitive to oxygen .
- KOH/NaOMe : Cost-effective for transesterification but generate皂化 waste .
(Basic) Are there contradictions in reported optimal synthesis conditions, and how to resolve them?
Discrepancies exist in parameters like temperature (30°C vs. 35°C) and methanol/oil ratios (6:1 vs. 18:1) . These arise from differences in catalysts (KOH vs. NaOMe) and reaction scales. Resolution involves using design-of-experiments (DoE) to optimize for specific setups .
(Advanced) What role does this compound play in sustainable chemistry as a platform molecule?
MR serves as a bio-based precursor for:
- Polyamide-11 (PA11) : Derived via pyrolysis and polymerization .
- Surfactants : Hydroxyl group enables ethoxylation .
- Aroma compounds : Microbial conversion by Sporidiobolus salmonicolor yields γ-decalactone, albeit with low efficiency (≤44%) .
(Basic) How do reaction parameters affect the viscosity and yield of this compound?
- Temperature : Lower temperatures (30°C) favor viscosity control (15.7 mm²/s) but require longer reaction times .
- Catalyst dosage : Excess KOH (>1%)皂化 reduces yield .
- Methanol ratio : Suboptimal ratios (<6:1) limit esterification .
(Advanced) What biochemical mechanisms enable microbial conversion of this compound into aroma compounds?
Yeasts like Sporidiobolus salmonicolor β-oxidize MR to 4-hydroxydecanoic acid, which lactonizes to γ-decalactone. Challenges include competing pathways (e.g., 3-hydroxy-γ-decalactone formation) and incomplete β-oxidation . Metabolic engineering to block side pathways could improve yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
